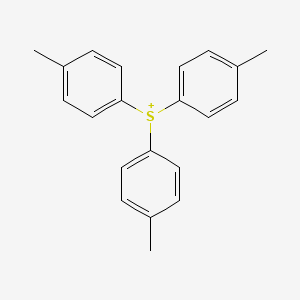
(R)-6-Butyl-1,4-cycloheptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Butyl-1,4-cycloheptadiene is an organic compound characterized by a seven-membered ring with two double bonds and a butyl group attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Butyl-1,4-cycloheptadiene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadiene ring. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of ®-6-Butyl-1,4-cycloheptadiene may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yields. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: ®-6-Butyl-1,4-cycloheptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated cycloheptane derivatives. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: The butyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated or nucleophile-substituted cycloheptadiene derivatives.
Aplicaciones Científicas De Investigación
®-6-Butyl-1,4-cycloheptadiene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-6-Butyl-1,4-cycloheptadiene involves its interaction with molecular targets through its double bonds and butyl group. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations. The specific pathways and targets depend on the type of reaction and the conditions employed.
Comparación Con Compuestos Similares
Cycloheptadiene: Lacks the butyl group, making it less hydrophobic.
Cyclooctadiene: Has an additional carbon in the ring, altering its reactivity and physical properties.
Cyclohexadiene: Smaller ring size, leading to different chemical behavior.
Uniqueness: ®-6-Butyl-1,4-cycloheptadiene is unique due to its specific ring size and the presence of a butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
33156-91-1 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
(6R)-6-butylcyclohepta-1,4-diene |
InChI |
InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3/t11-/m1/s1 |
Clave InChI |
IRKYSUMPMNRVDS-LLVKDONJSA-N |
SMILES isomérico |
CCCC[C@@H]1CC=CCC=C1 |
SMILES canónico |
CCCCC1CC=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


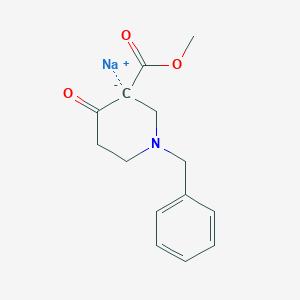

![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)

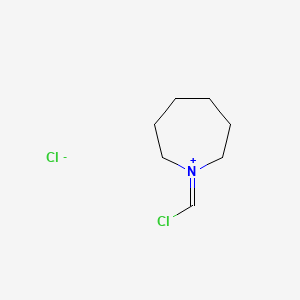




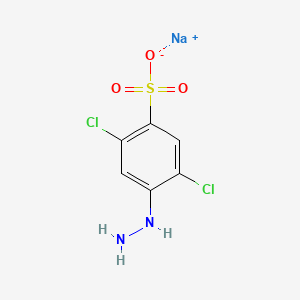

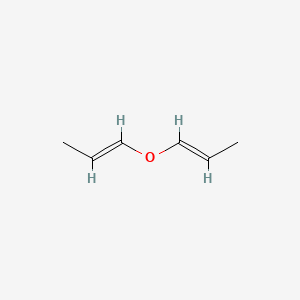
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
